Regioisomeric Purity: 3-Pyridyl vs. 4-Pyridyl Isomer as a Critical Quality Attribute
The target compound is the 3-pyridylmethyl regioisomer (CAS 908520-16-1). Its closest structural analog, the 4-pyridylmethyl isomer (CAS 933201-67-3), shares the identical molecular formula and weight but differs in the position of the pyridine nitrogen. This positional isomerism is a critical quality attribute; while both isomers are predicted to have identical boiling points (518.7±39.0 °C vs. 520.1±39.0 °C) and similar density (~1.14 g/cm³) , their biological interactions are expected to diverge significantly based on hydrogen-bonding geometry and electron density distribution, as evidenced by the distinct receptor affinity profiles observed across pyridyl regioisomers in related carboxamide series [1]. Procurement of the incorrect regioisomer would introduce an uncontrolled variable in any biological assay.
| Evidence Dimension | Regioisomeric Identity (Pyridine Substitution Position) |
|---|---|
| Target Compound Data | 3-pyridylmethyl (meta-substituted); Boiling Point: 518.7±39.0 °C (Predicted); Density: 1.142±0.06 g/cm³ (Predicted) |
| Comparator Or Baseline | 4-pyridylmethyl isomer (CAS 933201-67-3); Boiling Point: 520.1±39.0 °C (Predicted) |
| Quantified Difference | No significant difference in predicted boiling point or density; differentiation is based on regioisomeric identity crucial for biological recognition. |
| Conditions | Predicted physicochemical properties from ACD/Labs or similar software; no experimental head-to-head comparison available. |
Why This Matters
For researchers conducting SAR studies or replicating published biological protocols, regioisomeric purity directly determines whether the compound engages the intended molecular target; the 3-pyridyl and 4-pyridyl isomers are not interchangeable.
- [1] Katagiri, N. et al. Cyclopentanecarboxamide derivatives, drugs containing such compounds and their use. Japanese Patent JP5744886B2, 2015. Describes the importance of pyridinyl substitution in cyclopentanecarboxamide FAS inhibitors. View Source
